molecular formula C16H18ClNO3 B2616131 methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride CAS No. 69189-06-6

methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride

Cat. No.: B2616131
CAS No.: 69189-06-6
M. Wt: 307.77
InChI Key: ZTGSRCQPKWGKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is a methyl ester hydrochloride derivative featuring an amino group attached to a phenyl ring substituted at the para-position with a benzyloxy group. The benzyloxy moiety (-OCH₂C₆H₅) contributes to the compound’s lipophilicity, while the hydrochloride salt enhances aqueous solubility. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors, as evidenced by its structural resemblance to intermediates described in HDAC ligand synthesis workflows .

Properties

IUPAC Name

methyl 2-amino-2-(4-phenylmethoxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBBIQXLVHFWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Base: Sodium hydroxide or potassium carbonate
  • Reducing agent: Sodium borohydride or lithium aluminum hydride
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors for the reaction
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, facilitating its use in biological assays .

Biological Applications

1. Anti-inflammatory Activity
Research indicates that derivatives of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds derived from this structure demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Antitumor Activity
The compound's structural features allow it to interact with biological targets associated with cancer progression. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Chiral Auxiliary in Asymmetric Synthesis
Due to its chiral nature, this compound can serve as a chiral auxiliary in asymmetric synthesis. It has been utilized in the preparation of various enantiopure compounds, enhancing the efficiency of synthesizing complex molecules with high stereochemical purity .

Case Study 1: Anti-inflammatory Screening

A study evaluated several derivatives of this compound for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that specific derivatives had enhanced potency compared to standard anti-inflammatory agents, suggesting their potential as novel therapeutic candidates for inflammatory diseases .

Case Study 2: Antitumor Efficacy

In another investigation, researchers explored the antitumor effects of this compound on various cancer cell lines. The findings revealed that certain analogs exhibited significant cytotoxicity against breast and colon cancer cells, prompting further exploration into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The benzyloxy group plays a crucial role in binding to the active site of enzymes, while the amino group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Methyl 2-Amino-2-[4-(Trifluoromethyl)Phenyl]Acetate Hydrochloride
  • Structural Difference : Replaces the benzyloxy group with a trifluoromethyl (-CF₃) group at the para-position.
  • Solubility: CF₃ is less lipophilic than benzyloxy, which may improve aqueous solubility compared to the benzyloxy analog. Metabolic Stability: CF₃ groups are metabolically resistant, possibly enhancing in vivo stability .
b. Methyl 2-Amino-2-(Pyridin-2-Yl)Acetate Hydrochloride
  • Structural Difference : Substitutes the phenyl ring with a pyridine ring (a nitrogen-containing heterocycle).
  • Acid-Base Properties: Pyridine’s basicity may influence pH-dependent solubility and bioavailability .

Ester Group Modifications

a. Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-Yl]Acetate Hydrochloride
  • Structural Difference : Uses an ethyl ester (-COOCH₂CH₃) instead of a methyl ester (-COOCH₃) and incorporates a fluorophenyl-substituted pyrazole ring.
  • Impact: Lipophilicity: The ethyl group increases lipophilicity, which may affect membrane permeability.

Functional Group Additions

a. Methyl 2-(4-((2-Methylallyl)Amino)Phenyl)Propionate Hydrochloride
  • Structural Difference: Features a propionate ester (-COOCH(CH₃)₂) and an allylamino (-NH-CH₂-C(CH₃)=CH₂) substituent.
  • Conformational Flexibility: The propionate ester may alter molecular conformation, affecting target engagement .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent (Para-Position) Ester Group Key Functional Attributes
Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride Benzyloxy (-OCH₂C₆H₅) Methyl (-COOCH₃) High lipophilicity, HDAC intermediate
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride Trifluoromethyl (-CF₃) Methyl Enhanced metabolic stability
Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride Pyridine ring Methyl Hydrogen-bonding capability
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride Fluorophenyl-pyrazole Ethyl Steric hindrance, increased lipophilicity
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate hydrochloride Allylamino (-NH-CH₂-C(CH₃)₂) Propionate Conformational flexibility

Biological Activity

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H18_{18}ClN1_{1}O3_{3}. Its structure features a benzyloxy group which is significant in enhancing the compound's lipophilicity and potentially its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors. The compound may function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzyloxy group may enhance the electron-donating ability of the molecule, contributing to its ability to scavenge free radicals.

2. Enzyme Inhibition

In vitro studies have shown that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can have implications for treating neurodegenerative disorders such as Alzheimer's disease.

Enzyme TypeIC50_{50} (µM)Reference
AChE36.05
BChE22.23

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in the inflammatory response, and their inhibition can lead to reduced inflammation.

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
Methyl Compound19.4542.1
Celecoxib (control)0.040.04

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic applications in neuroprotection.

Study on Antimicrobial Activity

The antimicrobial activity was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While some derivatives showed promising results, further optimization is required to enhance efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.